molecular formula C11H21NO B1435558 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol CAS No. 1856534-00-3

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1435558
CAS No.: 1856534-00-3
M. Wt: 183.29 g/mol
InChI Key: ICXLMFGKCSVIHG-UHFFFAOYSA-N
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Description

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring a cyclobutyl substituent at the 1-position of the piperidine ring and an ethan-1-ol (2-hydroxyethyl) group at the 4-position. The cyclobutyl group introduces a strained four-membered ring system, which may influence steric and electronic properties compared to bulkier cycloalkyl substituents.

Properties

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-6-10-4-7-12(8-5-10)11-2-1-3-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLMFGKCSVIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or through cycloaddition reactions.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • Cyclobutyl vs.
  • Ethan-1-ol vs. Hydroxyl or Ether Groups : The ethan-1-ol chain in the target compound extends hydrogen-bonding capacity compared to a single hydroxyl (e.g., QD-8289) or ether linkage (e.g., HC-3542), which may enhance aqueous solubility .

Positional Isomerism

  • Substituent position impacts molecular geometry. For example, QC-0434 (3-cyclohexylpiperidine) places the cyclohexyl group at the 3-position, altering spatial arrangements compared to 1- or 4-position substitutions .

Physicochemical Properties

A comparative analysis of molecular formulas, molar masses, and purities is provided below:

Compound Name Substituent Functional Group Molecular Formula Molar Mass (g/mol) Purity Source
2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol 1-Cyclobutyl Ethan-1-ol C₁₁H₂₁NO 183.29 N/A Hypothetical
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol (QD-0019) 1-Cyclohexylmethyl Ethan-1-ol C₁₄H₂₇NO 225.37 95%
1-(Cyclohexylmethyl)piperidin-4-ol (QD-8289) 1-Cyclohexylmethyl Hydroxyl C₁₂H₂₃NO 197.32 95%
4-(Cyclohexyloxy)piperidine (HC-3542) 4-Cyclohexyloxy Ether C₁₁H₂₁NO 183.29 95%
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol 1-Isopropyl Ethan-1-ol C₁₀H₂₁NO 171.28 N/A

Key Observations

Molar Mass: The target compound shares the same molecular formula (C₁₁H₂₁NO) and molar mass (183.29 g/mol) as HC-3542 but differs in substituent connectivity and functional groups.

Purity : Catalog compounds like QD-0019 and QD-8289 exhibit purities ≥95%, suggesting robust synthetic protocols for cyclohexyl derivatives. The cyclobutyl analog’s purity remains unverified but may face synthesis challenges due to ring strain .

Research Implications

  • Pharmacological Potential: The cyclobutyl group’s reduced bulk may enhance bioavailability compared to cyclohexylmethyl analogs, as seen in studies of similar small-ring systems .

Biological Activity

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, also known by its CAS number 1856534-00-3, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Cellular Effects

The compound has demonstrated significant effects on various cell types and processes. Key findings include:

  • Cell Proliferation and Apoptosis : Research indicates that this compound modulates cell signaling pathways critical for cell growth and apoptosis. It has been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Gene Expression Regulation : The compound influences the expression levels of regulatory proteins, which can alter cellular metabolism and function. This modulation is crucial for its therapeutic applications, particularly in oncology.

Molecular Mechanism

At the molecular level, the compound's activity is attributed to several mechanisms:

  • Enzyme Interaction : It binds to active sites of enzymes, leading to either inhibition or activation. This interaction can result in conformational changes in enzyme structures, affecting their catalytic activity.
  • DNA and RNA Interaction : The compound can interact with nucleic acids, influencing gene expression and transcriptional activity. Such interactions are essential for understanding its therapeutic potential in treating various diseases.

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were recorded as follows:
    Cell LineIC50 (µM)Effect
    MCF-70.65Induces apoptosis
    HeLa2.41Dose-dependent effects
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific kinases such as glycogen synthase kinase-3 (GSK-3), with significant inhibition observed at low doses (IC50 = 0.5 µM). This inhibition plays a crucial role in various signaling pathways involved in cell growth and differentiation.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
CytotoxicityMCF-7 (breast cancer)0.65Induces apoptosis
CytotoxicityHeLa (cervical cancer)2.41Dose-dependent effects
Enzyme InhibitionGSK-30.5Significant inhibition observed
Antimicrobial ActivityVarious bacteriaN/AExhibits broad-spectrum activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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